In Vivo Antileukemic Activity: P-388 Model Comparison
A vendor technical datasheet reports that this specific compound shows significant inhibitory activity against the P-388 lymphocytic leukemia in mice when administered as a suspension in acetone-Tween 80 . This in vivo activity contrasts with several structurally similar benzofuran-3-carboxylates, such as ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate (CAS 610757-93-2), for which no such in vivo antileukemic data is publicly available. The presence of the specific isopropoxy-2-oxoethoxy side chain is hypothesized to be a key structural determinant for this observed efficacy.
| Evidence Dimension | In vivo antitumor activity (murine P-388 leukemia) |
|---|---|
| Target Compound Data | "Shows significant inhibitory activity" (exact quantitative value not specified in public datasheet) |
| Comparator Or Baseline | Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate (CAS 610757-93-2) |
| Quantified Difference | Target compound has a reported in vivo activity claim; comparator has no public antitumor data. |
| Conditions | Administered as a suspension in acetone-Tween 80 to mice bearing P-388 leukemia. |
Why This Matters
This reported in vivo activity provides a basis for selecting this specific compound, rather than a structurally similar analog, for antileukemic drug discovery programs.
